molecular formula C10H16N2O2 B13100453 6-Isopropoxy-2-isopropylpyrimidin-4(1H)-one

6-Isopropoxy-2-isopropylpyrimidin-4(1H)-one

Cat. No.: B13100453
M. Wt: 196.25 g/mol
InChI Key: XCRNQDGRCLAOFY-UHFFFAOYSA-N
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Description

6-Isopropoxy-2-isopropylpyrimidin-4(1H)-one is a pyrimidine derivative, which is a class of organic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. Pyrimidines are known for their role in the structure of nucleic acids, and derivatives of pyrimidine often exhibit interesting biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropoxy-2-isopropylpyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One possible route could involve the reaction of isopropylamine with a suitable pyrimidine precursor in the presence of a base such as sodium hydride. The reaction might be carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Isopropoxy-2-isopropylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions might occur with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Isopropoxy-2-isopropylpyrimidin-4(1H)-one would depend on its specific interactions with biological targets. It might act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropylpyrimidin-4(1H)-one: Lacks the isopropoxy group, which might affect its reactivity and biological activity.

    6-Methoxy-2-isopropylpyrimidin-4(1H)-one: Similar structure but with a methoxy group instead of an isopropoxy group.

Uniqueness

6-Isopropoxy-2-isopropylpyrimidin-4(1H)-one is unique due to the presence of both isopropyl and isopropoxy groups, which could confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

2-propan-2-yl-4-propan-2-yloxy-1H-pyrimidin-6-one

InChI

InChI=1S/C10H16N2O2/c1-6(2)10-11-8(13)5-9(12-10)14-7(3)4/h5-7H,1-4H3,(H,11,12,13)

InChI Key

XCRNQDGRCLAOFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CC(=O)N1)OC(C)C

Origin of Product

United States

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